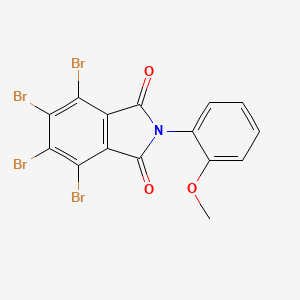![molecular formula C18H17ClN2O3S B11561035 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11561035.png)
4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl mercaptan with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with an amine derivative to form the final product under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.
化学反应分析
Types of Reactions
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
科学研究应用
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
相似化合物的比较
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE can be compared with other similar compounds, such as:
4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE: Similar structure but with a bromine atom instead of chlorine.
4-[(E)-[(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE: Similar structure but with a methyl group instead of chlorine.
The uniqueness of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H17ClN2O3S |
|---|---|
分子量 |
376.9 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C18H17ClN2O3S/c1-13(22)24-17-8-4-14(5-9-17)10-20-21-18(23)12-25-11-15-2-6-16(19)7-3-15/h2-10H,11-12H2,1H3,(H,21,23)/b20-10+ |
InChI 键 |
VEAGRXRAXNUODK-KEBDBYFISA-N |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-1-{N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide](/img/structure/B11560952.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11560955.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11560960.png)
![2-ethoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11560962.png)
![2-(2,2,3,3-Tetrafluorocyclobutyl)-3a',4',7',7a'-tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B11560967.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11560971.png)

![N-(3-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11560983.png)
![4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11560985.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B11560993.png)

![4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11561004.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-nitrobenzamide](/img/structure/B11561028.png)
![2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11561031.png)
